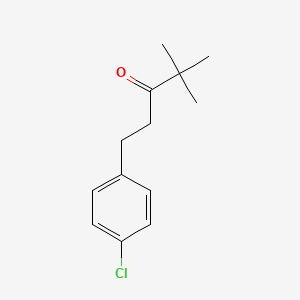

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone adheres to systematic nomenclature principles established by the International Union of Pure and Applied Chemistry, with its official designation reflecting the precise positioning of functional groups and substituents within the molecular framework. The compound is registered under Chemical Abstracts Service number 66346-01-8, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-, which emphasizes the ketone position within the pentane chain and the specific substitution pattern.

The nomenclature system reveals critical structural information through its systematic construction. The "1-(4-chlorophenyl)" prefix indicates attachment of a para-chlorinated phenyl ring to the first carbon of the pentane chain, while "4,4-dimethyl" specifies two methyl groups bonded to the fourth carbon position. The "3-pentanone" designation identifies the ketone functional group located at the third carbon of the five-carbon chain. This systematic approach ensures unambiguous identification across scientific literature and regulatory frameworks.

Synonymous designations documented in chemical databases include 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one and hwg1608-alkylketon, reflecting different naming conventions and proprietary identifiers used across various industrial and research contexts. The compound also appears in regulatory documentation under the designation 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl- in Environmental Protection Agency databases, demonstrating consistent nomenclature across governmental agencies. These multiple naming conventions facilitate comprehensive literature searches and ensure proper identification across diverse scientific and industrial applications.

Molecular Descriptors and Stereochemical Configuration

The molecular formula C₁₃H₁₇ClO defines the precise atomic composition of this compound, indicating thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and one oxygen atom. The molecular weight of 224.73 grams per mole provides essential information for stoichiometric calculations and analytical determinations. The International Chemical Identifier key ILQGIJDYSLHIOX-UHFFFAOYSA-N serves as a unique structural identifier that enables precise database searches and ensures accurate compound identification across different chemical information systems.

The Simplified Molecular-Input Line-Entry System representation CC(C)(C)C(=O)CCC1=CC=C(C=C1)Cl provides a standardized linear notation that completely describes the molecular structure and connectivity. This notation reveals the quaternary carbon center bearing two methyl groups adjacent to the ketone functionality, as well as the para-substituted chlorophenyl ring connected through a two-carbon alkyl chain. The International Chemical Identifier notation InChI=1S/C13H17ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 provides comprehensive structural information including atom connectivity and hydrogen positioning.

Stereochemical analysis reveals that this compound contains no chiral centers, resulting in an achiral molecule with no optical activity. The quaternary carbon at position four creates a sterically hindered environment that influences the molecule's reactivity and conformational preferences. The absence of defined stereocenters simplifies synthetic approaches and eliminates concerns regarding stereoisomeric purity in applications requiring specific spatial arrangements. The planar aromatic ring system maintains characteristic benzene geometry with the chlorine substituent in the para position relative to the alkyl chain attachment point.

Crystallographic Studies and Conformational Dynamics

Structural analysis through computational methods reveals predicted physical properties that provide insight into the compound's solid-state behavior and intermolecular interactions. The predicted density of 1.050±0.06 grams per cubic centimeter indicates moderate molecular packing efficiency in the crystalline state. The predicted boiling point of 297.4±15.0 degrees Celsius suggests significant intermolecular forces and relatively high thermal stability under normal atmospheric conditions. These thermodynamic properties reflect the combined influence of the aromatic chlorophenyl system and the branched ketone functionality.

Conformational analysis indicates that the molecular structure adopts preferential orientations that minimize steric interactions between the bulky tertiary butyl group and the aromatic ring system. The two-carbon alkyl linker provides sufficient flexibility to allow optimal spatial arrangements while maintaining favorable electronic interactions between the ketone carbonyl and the aromatic π-system. Computational studies suggest that extended conformations predominate in solution, with the aromatic ring oriented to minimize unfavorable interactions with the quaternary carbon center.

Three-dimensional conformational modeling reveals that the molecule can adopt multiple low-energy conformations through rotation around the carbon-carbon bonds connecting the aromatic ring to the ketone functionality. These conformational possibilities influence the compound's reactivity patterns and binding affinities in various chemical environments. The presence of the para-chlorine substituent introduces additional electronic effects that stabilize certain conformational arrangements through favorable orbital interactions and dipole-dipole attractions.

Comparative Structural Analysis with Halogenated Analogues

Comparative analysis with related halogenated analogues reveals distinctive structural and electronic characteristics that influence chemical behavior and applications. 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one, bearing a bromine substituent instead of chlorine, exhibits similar structural features but with modified electronic properties due to the increased size and electronegativity differences of bromine compared to chlorine. The bromine analogue demonstrates a molecular weight of 269.19 grams per mole, reflecting the increased atomic mass of the halogen substituent while maintaining identical carbon skeleton architecture.

The fluorine analogue 1-(4-fluorophenyl)-4,4-dimethylpentan-3-one represents another important comparison point, with the fluorine atom providing significantly different steric and electronic characteristics. The fluorinated compound exhibits enhanced thermal stability and altered reactivity patterns due to the strong carbon-fluorine bond and the unique electronic properties of fluorine. The molecular weight decreases to 208.28 grams per mole for the fluorine derivative, demonstrating the systematic relationship between halogen substitution and molecular mass across this series of compounds.

Table 1: Comparative Properties of Halogenated Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Halogen Bond Length (Å) |

|---|---|---|---|---|

| This compound | C₁₃H₁₇ClO | 224.73 | 66346-01-8 | 1.74 |

| 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one | C₁₃H₁₇BrO | 269.19 | 1099621-38-1 | 1.91 |

| 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one | C₁₃H₁₇FO | 208.28 | 80917-19-7 | 1.35 |

Electronic effects vary significantly across the halogen series, with fluorine providing the strongest electron-withdrawing influence and bromine offering the most pronounced steric bulk. These differences manifest in altered reaction rates, product distributions, and thermodynamic stability patterns across synthetic transformations involving these compounds. The chlorine derivative represents an optimal balance between electronic activation and synthetic accessibility, contributing to its widespread utilization in pharmaceutical and agrochemical intermediate synthesis.

The systematic variation in halogen substitution provides valuable structure-activity relationship data for understanding how electronic and steric factors influence molecular behavior. Computational analysis reveals that the chlorine substituent provides optimal balance between electronic activation of the aromatic ring and maintenance of favorable molecular conformations. The para-positioning of halogens ensures consistent electronic effects while minimizing unfavorable steric interactions with the bulky ketone substituent, making these compounds particularly valuable for structure-activity relationship studies in medicinal chemistry and materials science applications.

特性

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQGIJDYSLHIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7028300 | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-01-8 | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066346018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3F88HO81Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Aldol Condensation Step

- Reactants: 4-chlorobenzaldehyde and pinacolone

- Catalyst: Sodium hydroxide (NaOH)

- Solvent: Methanol or similar organic solvents

- Temperature: Around 70°C

- Reaction Time: Approximately 4.6 to 6.3 hours depending on conditions

This step produces the α,β-unsaturated ketone intermediate (ketene) with yields ranging from approximately 81% to 89% depending on the sodium hydroxide concentration.

| Embodiment No. | Temperature (°C) | NaOH Addition (g/100L) | Ketene Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | 70 | 1.0 | 81.2 | 6.3 |

| 2 | 70 | 2.0 | 88.5 | 5.2 |

| 3 | 70 | 4.0 | 89.2 | 4.9 |

| 4 | 70 | 5.0 | 88.6 | 4.6 |

| 5 | 70 | 6.0 | 88.9 | 4.8 |

Table 1: Aldol condensation reaction parameters and ketene yields

Hydrogenation Step

- Substrate: 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one (ketene intermediate)

- Catalyst: Nickel-containing catalyst (powder or shaped bodies)

- Solvent: Methanol, toluene, xylene, cyclohexane, or other organic solvents

- Temperature: 50–80°C (optimal around 70°C)

- Hydrogen Pressure: 2.0–3.5 MPa (20–35 bar)

- Sodium Hydroxide: 2–5 g/100L as catalyst stabilizer

- Conversion: Typically >99% under optimized conditions

The hydrogenation converts the double bond in the α,β-unsaturated ketone to give the saturated ketone with minimal by-products such as the corresponding alcohol or phenyl derivatives.

| Embodiment No. | Temperature (°C) | NaOH Addition (g/100L) | Hydrogen Pressure (MPa) | Conversion (%) |

|---|---|---|---|---|

| 6 | 70 | 1.0 | 3.0 | 83.5 |

| 7 | 70 | 2.0 | 3.0 | 99.5 |

| 8 | 70 | 4.0 | 3.0 | 99.2 |

| 9 | 70 | 5.0 | 3.0 | 99.6 |

| 10 | 70 | 6.0 | 3.0 | 99.0 |

Table 2: Hydrogenation reaction parameters and conversion rates at 70°C

| Embodiment No. | Temperature (°C) | NaOH Addition (g/100L) | Hydrogen Pressure (MPa) | Conversion (%) |

|---|---|---|---|---|

| 11 | 70 | 2.0 | 2.0 | 84.7 |

| 12 | 70 | 2.0 | 2.5 | 99.4 |

| 13 | 70 | 2.0 | 3.0 | 99.5 |

| 14 | 70 | 2.0 | 3.5 | 99.4 |

Table 3: Effect of hydrogen pressure on hydrogenation conversion at 70°C

| Embodiment No. | Temperature (°C) | NaOH Addition (g/100L) | Hydrogen Pressure (MPa) | Conversion (%) |

|---|---|---|---|---|

| 15 | 45 | 2.0 | 3.0 | 79.8 |

| 16 | 50 | 2.0 | 3.0 | 99.1 |

| 17 | 70 | 2.0 | 3.0 | 99.2 |

| 18 | 80 | 2.0 | 3.0 | 99.5 |

| 19 | 85 | 2.0 | 3.0 | 99.3 |

Table 4: Effect of temperature on hydrogenation conversion at 3.0 MPa hydrogen pressure

Catalyst Recovery

After hydrogenation, the reaction mixture undergoes sedimentation to separate the catalyst-containing phase. The upper solution containing sodium hydroxide catalyst is collected and reused, improving process economy and sustainability.

Industrial and Continuous Processes

- Continuous hydrogenation processes have been developed to improve scalability and reduce costs.

- The starting α,β-unsaturated ketone is dissolved in alcohol solvents and passed through fixed-bed reactors containing nickel-based catalysts.

- Operating conditions are typically 30–70°C and hydrogen pressures of 50–400 bar, optimizing conversion and minimizing by-products such as 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol.

- Continuous processing enhances catalyst longevity and product purity, making it suitable for large-scale industrial production.

Reaction Mechanism and By-Products

- The aldol condensation involves base-catalyzed enolate formation from pinacolone and subsequent nucleophilic attack on 4-chlorobenzaldehyde.

- Hydrogenation selectively reduces the carbon-carbon double bond without affecting the ketone group.

- By-products such as the corresponding alcohol or phenyl derivatives are typically less than 0.5% by weight under optimized conditions.

- Controlling temperature, catalyst loading, and hydrogen pressure is critical to suppress side reactions and maximize yield.

Summary Table of Preparation Method Parameters

| Step | Key Reactants | Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Yield/Conversion (%) | Notes |

|---|---|---|---|---|---|---|---|

| Aldol Condensation | 4-chlorobenzaldehyde + pinacolone | Sodium hydroxide | Methanol | 70 | Atmospheric | 81–89 (ketene yield) | Reaction time 4.6–6.3 h |

| Hydrogenation | 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one | Ni catalyst (powder or shaped) | Methanol, toluene, xylene | 50–80 | 2.0–3.5 | >99 (conversion) | Catalyst recovery possible |

| Continuous Hydrogenation | Same as above | Ni catalyst fixed bed | Alcohols | 30–70 | 5–40 (50–400 bar) | High purity | Industrial scale, continuous |

化学反応の分析

Types of Reactions: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemical Synthesis

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone serves as an important intermediate in the synthesis of various organic compounds. Its preparation typically involves the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one using nickel-containing catalysts in organic solvents such as methanol or toluene. This process not only yields high purity products but also minimizes by-products, making it economically viable for industrial applications .

The compound has shown promising biological activities, particularly as a precursor for fungicidal agents. Specifically, derivatives such as 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl-methyl)-4,4-dimethyl-pentan-3-ol exhibit excellent fungicidal properties and are effective in plant growth regulation . These properties make it a valuable candidate in agricultural chemistry.

Case Study: Fungicidal Properties

A study demonstrated that the synthesized triazole derivative from this compound significantly inhibited fungal growth in crops. The compound's mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis and death. This highlights its potential application in developing eco-friendly agricultural solutions.

Industrial Applications

In addition to its biological significance, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as a synthetic building block allows for the creation of complex molecules used in various therapeutic contexts.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Agricultural Chemistry | Precursor for fungicides and growth regulators |

| Pharmaceutical Industry | Intermediate for drug synthesis |

| Specialty Chemicals | Building block for complex organic molecules |

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanone

- Structure : Substitutes the 4-chlorophenyl group with a 4-hydroxy-3-methoxyphenyl moiety .

- Properties : The hydroxyl and methoxy groups increase polarity, enhancing solubility in polar solvents compared to the chlorinated analog.

(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

- Structure : Features an α,β-unsaturated ketone (chalcone) with 4-isopropylphenyl and 4-chlorophenyl groups .

- Properties: The conjugated enone system allows for UV-vis absorption, making it useful in photochemical studies.

- Synthesis : Microwave-assisted aldol condensation, differing from the industrial routes used for the target compound .

Tebuconazole and Derivatives

- Tebuconazole (CAS: 107534-96-3): A triazole fungicide synthesized by reacting 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone with 1,2,4-triazole .

- 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane : An epoxide intermediate in tebuconazole production, derived from the target compound .

Benzimidazolium Salts (e.g., 1-(4-chlorophenyl)benzimidazole)

Physicochemical and Environmental Properties Comparison

Key Observations :

- The chlorophenyl group in the target compound contributes to lipophilicity , aiding penetration in pesticidal applications.

- Derivatives with polar substituents (e.g., hydroxyl) exhibit higher solubility but reduced environmental persistence .

- Tebuconazole’s lower Henry’s Law constant (0.39 vs. 1.1) suggests reduced volatility compared to its precursor .

Environmental and Regulatory Considerations

- The target compound’s Henry’s Law constant (1.1 atm·m³/mol) indicates moderate volatility, necessitating containment in industrial settings .

- The U.S. EPA has prioritized it for toxicity testing, reflecting concerns about bioaccumulation and non-target organism exposure .

- In contrast, tebuconazole’s lower volatility and regulated usage in fungicides mitigate some environmental risks .

生物活性

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (commonly referred to as 1-(4-chlorophenyl)pentanone) is an organic compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a fungicide and plant growth regulator. This article explores its biological activity, synthesis processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a chlorophenyl group and a pentanone backbone, which contribute to its biological activity. The compound's structure is crucial for its interaction with biological systems.

Fungicidal Properties

Research indicates that this compound exhibits significant antifungal properties. It is structurally related to other triazole compounds known for their ability to inhibit gibberellin biosynthesis in plants. Gibberellins are hormones that promote cell elongation and various growth processes; thus, inhibiting their production can lead to reduced plant height and altered growth patterns .

Mechanism of Action:

- The compound may interfere with specific metabolic pathways in fungi, leading to growth inhibition.

- Similar compounds have demonstrated the ability to disrupt fungal cell wall synthesis and metabolic functions, suggesting a potential mechanism for this compound.

Synthesis Methods

The synthesis of this compound has been described in several patents. Notably, one method involves the condensation of 4-chloro-benzaldehyde with pinacolone followed by hydrogenation under controlled conditions. The process is characterized by high yields and minimal by-products .

Synthesis Process Overview:

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Condensation at 70°C with sodium hydroxide | High |

| 2 | Hydrogenation at 50-80°C under hydrogen pressure | >99% purity |

Agricultural Applications

A study focused on the application of this compound in horticulture demonstrated its effectiveness as a fungicide. The compound was tested against various fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth compared to untreated controls.

Key Findings:

- Pathogens Tested: Fusarium spp., Botrytis cinerea

- Concentration Used: 100 ppm

- Efficacy: Over 80% reduction in fungal colony-forming units (CFUs).

Safety and Environmental Impact

While the biological activity of this compound shows promise for agricultural use, it is essential to consider its environmental impact. Studies suggest that careful management is necessary to mitigate potential risks associated with chemical runoff and non-target species exposure .

Q & A

Synthesis and Optimization

Basic Question: What are the optimal reaction conditions for synthesizing 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone? Methodological Answer: The compound is synthesized via a multi-step process. For example, in the production of tebuconazole, dimethyl sulfate is reacted with this compound in a solution containing water and dimethyl sulfide at 40°C for 1 hour. The reaction mass is maintained at 40–42°C for 6 hours, followed by slow addition of potassium hydroxide at 30–35°C and further stirring for 18 hours at 42°C. Post-reaction extraction with dichloromethane (3–4 times) ensures product isolation .

Advanced Question: How can reaction by-products be minimized during synthesis? Methodological Answer: By-product formation can be reduced by controlling temperature gradients and reagent stoichiometry. For instance, maintaining a strict temperature range (40–42°C) during dimethyl sulfide addition prevents side reactions like over-alkylation. GC-MS or HPLC analysis (with purity ≥98% as per industrial standards) is recommended to monitor intermediate stages .

Structural Characterization

Basic Question: What spectroscopic methods are suitable for characterizing this compound? Methodological Answer:

- NMR : and NMR can confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the ketone moiety (δ ~210 ppm for carbonyl carbon).

- FT-IR : A strong absorption band at ~1700 cm corresponds to the C=O stretch .

Advanced Question: How can X-ray crystallography resolve ambiguities in molecular geometry? Methodological Answer: Single-crystal X-ray diffraction (using SHELX software for refinement ) can elucidate bond angles and torsional strains. For example, in related compounds like 2-Amino-4-tert-butyl-5-(4-chloro-benzyl)thiazol-3-ium chloride, X-ray data revealed deviations in the thiazole ring planarity (bond angles: 105–112°), critical for understanding steric effects .

Environmental Behavior

Basic Question: What is the Henry’s Law constant for this compound, and how does it influence environmental partitioning? Methodological Answer: The Henry’s Law constant () for this compound is 1.1 (unitless) at 25°C, indicating moderate volatility. This value suggests preferential partitioning into the aqueous phase, necessitating studies on hydrolysis or photodegradation in water .

Advanced Question: How can computational models predict its degradation pathways in soil? Methodological Answer: Density Functional Theory (DFT) simulations can identify reactive sites for microbial or abiotic degradation. For example, the ketone group may undergo reductive cleavage, while the chlorophenyl ring could participate in dechlorination reactions. Experimental validation via LC-MS/MS is advised to track metabolite formation .

Applications in Pesticide Research

Basic Question: What role does this compound play in fungicide synthesis? Methodological Answer: It is a key intermediate in synthesizing tebuconazole and paclobutrazol. The ketone group reacts with triazoles to form the active fungicidal moiety. Process optimization (e.g., solvent selection, catalyst use) improves yield, as seen in industrial-scale production with ≥97% purity .

Advanced Question: How do structural modifications enhance bioactivity? Methodological Answer: Introducing electron-withdrawing groups (e.g., nitro or cyano) at the para position of the chlorophenyl ring can increase binding affinity to fungal cytochrome P450 enzymes. Comparative QSAR studies using analogs (e.g., 1-(4-Chlorophenyl)-3-phenylacetone) reveal steric and electronic drivers of efficacy .

Data Contradictions and Validation

Advanced Question: How can discrepancies in reported physical properties be resolved? Methodological Answer: Discrepancies in melting points or solubility (e.g., conflicting values) require cross-validation using standardized protocols. For instance, differential scanning calorimetry (DSC) can confirm melting points, while headspace gas chromatography measures under controlled humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。